2-Thia-7-azaspiro[4.5]decane hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-thia-9-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSAZQFHCVWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCSC2)CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Thia 7 Azaspiro 4.5 Decane Hydrochloride and Its Analogues
General Synthetic Routes to Spiro[4.5]decane Derivatives
The construction of the spiro[4.5]decane framework, which joins a cyclopentane (B165970) and a cyclohexane (B81311) ring through a single quaternary carbon, can be achieved through various synthetic methodologies. These strategies often focus on efficiently creating the spirocyclic core with high stereoselectivity. mdpi.com
Cyclization Reactions for Spiro[4.5]decane Core Formation
Cyclization reactions are fundamental to the formation of the spiro[4.5]decane skeleton. These reactions can be catalyzed by acids or metals and often proceed through a cascade of events to build the complex architecture in a single step. mdpi.comthieme-connect.com
Key strategies include:
Prins Cyclization: An iron(III) chloride-promoted cascade process has been developed, starting from 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols. This method involves the dehydration of the alcohol followed by a Prins cyclization to form the spiro[4.5]decane core with high diastereoselectivity. thieme-connect.com
[3+2] Cycloaddition: A cooperative approach using photocatalysis and organocatalysis enables the [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines. This metal-free method produces 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity (up to 99:1) under mild conditions. mdpi.com
Conia Ene and Related Reactions: Gold(I)-catalyzed vinylogous Conia ene reactions have been employed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from 4-alkyne tethered cyclohex-2-enones. researchgate.net This atom-economical method demonstrates a wide substrate scope. researchgate.net
Dearomative Spirocyclization: Electrophilic selenocyanogen (B1243902) cyclization combined with dearomative spirocyclization provides a practical route to spiro[4.5]trienones-fused selenocyanates under mild conditions. nih.gov
Diels-Alder Cycloaddition: The synthesis of optically active spiro[4.5]decanes has been achieved through a Diels-Alder reaction between 5-methylenefuran-2(5H)-one and various chiral dienes, establishing the spirocyclic framework. rsc.org
| Reaction Type | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Prins Cyclization | FeCl₃ | Cascade process, high diastereoselectivity. | thieme-connect.com |
| [3+2] Cycloaddition | Photocatalysis & Organocatalysis | Metal-free, mild conditions, excellent diastereoselectivity. | mdpi.com |
| Vinylogous Conia Ene | Au(I) Catalyst | Atom-economical, wide substrate scope. | researchgate.net |
| Dearomative Spirocyclization | Electrophilic Selenocyanogen | Mild conditions, good functional group tolerance. | nih.gov |
| Diels-Alder Cycloaddition | Thermal or Lewis Acid | Access to optically active spirodecanes. | rsc.org |
Multicomponent Reactions in Spirocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are a highly efficient tool for building molecular complexity. rsc.orgnih.gov They are particularly valuable for creating libraries of structurally diverse spirocyclic compounds, including spiro heterocycles, by forming multiple bonds in a single operation. rsc.orgbohrium.comresearchgate.net
The advantages of MCRs in spirocycle synthesis include:
Efficiency: MCRs streamline synthetic sequences, reducing the number of steps, purification processes, and waste generation. bohrium.com
Diversity: By varying the starting materials, a wide range of complex spirocycles can be generated from simple precursors. researchgate.net
Innovation: Microwave-assisted MCRs have emerged as a powerful technique to accelerate reaction rates and improve yields for the synthesis of novel spiro heterocyclic frameworks. rsc.orgbohrium.com
A notable example is the synthesis of spiro-dihydropyridine oxindoles through a one-pot reaction involving isatin, malononitrile, an allenoate, and amines. This catalyst-free reaction proceeds via a cascade spiro-cyclization, demonstrating great flexibility with various substituents. acs.org
| Spirocycle Type | Reaction Components | Key Features | Reference |
|---|---|---|---|
| Spiro-dihydropyridine Oxindoles | Isatin, malononitrile, allenoate, amines | Metal/organocatalyst-free, cascade spiro-cyclization. | acs.org |
| Spirooxindoles | Isatin, active methylene (B1212753) compounds, etc. | Powerful methodology for complex derivatives. | researchgate.net |
| General Spiro Heterocycles | Various (3+ components) | Often enhanced by microwave irradiation for speed and yield. | rsc.orgbohrium.com |
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. youtube.comyoutube.com In the context of spiro[4.5]decane synthesis, these reactions can be employed in several ways. One key application involves an intramolecular SN2 reaction to form one of the rings onto a pre-existing cyclic core. nih.gov
For instance, the synthesis of Guanadrel, an anti-hypertension drug containing a spiro[4.5]decane moiety, involves a crucial nucleophilic substitution step. A chloromethyl group attached to a dioxyspiro mdpi.comnih.govdecane core is used to alkylate a phthalimide (B116566) sodium salt, installing the necessary nitrogen-containing side chain that is later converted to the final guanidine (B92328) group. nih.gov
Retrosynthetic analysis is often used to identify suitable precursors for nucleophilic substitution. A bond is disconnected between a carbon atom that can act as an electrophile (by attaching a leaving group) and a nucleophilic atom, guiding the choice of starting materials. youtube.comyoutube.com
Synthesis of 2-Thia-7-azaspiro[4.5]decane Hydrochloride Scaffold
Precursor Chemistry and Intermediate Derivatization
The synthesis of the 2-Thia-7-azaspiro[4.5]decane scaffold would begin with carefully chosen precursors that contain the foundational elements of the target rings. A plausible retrosynthetic analysis suggests two primary approaches:
Piperidine-First Approach: This strategy would start with a substituted piperidine (B6355638) derivative, such as 4-piperidone (B1582916) or a related compound. The tetrahydrothiophene (B86538) ring would then be constructed onto the piperidine core. For example, a reaction sequence could involve derivatizing the 4-position of the piperidine ring to introduce a two-carbon unit and a thiol group, followed by an intramolecular cyclization to form the five-membered sulfur-containing ring.
Tetrahydrothiophene-First Approach: Alternatively, the synthesis could commence with a substituted tetrahydrothiophene precursor. A suitable starting material might be tetrahydrothiophene-3-carboxylic acid or a related derivative. The piperidine ring would then be assembled by attaching appropriate side chains to the tetrahydrothiophene core and inducing cyclization.
A convenient synthesis for the related 8-oxa-2-azaspiro[4.5]decane was developed from commercially available tetrahydropyran-4-carbonitrile, highlighting the utility of starting with a pre-formed six-membered ring. researchgate.net Similarly, the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides was achieved by reacting a keto sulfone with N-alkylaminoethanols, demonstrating the formation of a spiro system by combining two precursor fragments. researchgate.net
Functional Group Interconversions and Modifications
Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. ub.eduimperial.ac.uk This is a critical aspect of any multi-step synthesis, allowing for the strategic manipulation of reactive sites.
In the proposed synthesis of this compound, several FGI steps would be necessary:
Protection/Deprotection: The nitrogen atom of the piperidine ring would likely require a protecting group (e.g., Boc or Cbz) during the synthesis to prevent unwanted side reactions. This group would be removed in a later step.
Reduction: Carbonyl groups or other oxidized functionalities used to construct the rings would need to be reduced to the corresponding methylene groups (CH₂) found in the final scaffold. Reagents like LiAlH₄ or catalytic hydrogenation are commonly used for such transformations. vanderbilt.edu
Salt Formation: The final step would involve the formation of the hydrochloride salt. This is typically achieved by treating the free base form of the 2-Thia-7-azaspiro[4.5]decane with hydrochloric acid (HCl) in a suitable solvent, such as ether or isopropanol, leading to the precipitation of the stable, crystalline hydrochloride salt.
Optimization of Synthetic Yields and Selectivity in 2-Thia-7-azaspiro[4.5]decane Systems
The efficient construction of the 2-thia-7-azaspiro[4.5]decane core and its analogues relies on methodologies that offer high yields and control over selectivity. Research into related azaspiro[4.5]decane systems provides valuable insights into the optimization of these synthetic routes. Domino reactions and metal-catalyzed cyclizations are prominent strategies that have been optimized for yield and diastereoselectivity.
One notable approach involves a NaH-promoted domino reaction between an azadiene with an indene (B144670) moiety and a Nazarov reagent. This method has been shown to produce a variety of spiro[4.5]decane derivatives in good yields with high diastereoselectivity. researchgate.net The optimization of this reaction benefits from mild conditions and a broad scope of applicable substrates. researchgate.net
In a different synthetic approach, an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been developed through a copper-catalyzed difluoroalkylation of N-benzylacrylamides. rsc.org This reaction proceeds through a tandem radical addition and dearomatizing cyclization process, demonstrating a robust method for constructing the 2-azaspiro[4.5]decane skeleton with specific functionalization. rsc.org
Furthermore, the synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones has been achieved in a one-pot, three-component reaction. This methodology provides excellent yields, ranging from 67–79%, for a family of spiro-thiazolidinone derivatives. nih.gov
The following table summarizes the yields achieved in the synthesis of various azaspiro[4.5]decane analogues, illustrating the optimization of these synthetic strategies.
| Synthetic Method | Analogue System | Yield (%) | Reference |
| NaH-Promoted Domino Reaction | Spiro[4.5]decanes | Good | researchgate.net |
| Copper-Catalyzed Difluoroalkylation | Difluoroalkylated 2-Azaspiro[4.5]decanes | Not specified | rsc.org |
| One-Pot Three-Component Reaction | 1-Thia-4-azaspiro[4.5]alkan-3-ones | 67-79 | nih.gov |
| Au/Pd Relay Catalysis | 2-Oxa-7-azaspiro[4.5]decanes | 31-97 | researchgate.net |
| Au(I)-Catalyzed Cyclization | 7-Azaspiro[4.5]decanes | Not specified | researchgate.net |
Stereoselective Synthesis of 2-Thia-7-azaspiro[4.5]decane Systems
The control of stereochemistry is a critical aspect of synthesizing complex molecules like 2-thia-7-azaspiro[4.5]decanes, as the spatial arrangement of atoms can significantly influence their biological activity. Research on analogous systems highlights several effective strategies for achieving high levels of stereoselectivity.
A highly diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, a close analogue of the 2-thia-7-azaspiro[4.5]decane system, has been accomplished through a gold and palladium relay catalytic tandem cyclization. This method constructs the spiro[4.5]decane skeleton with diastereoselectivities ranging from 6:1 dr to over 20:1 dr across numerous examples. researchgate.net The reaction involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition. researchgate.net
Another powerful method for the stereocontrolled construction of the 7-azaspiro[4.5]decane framework is an Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. The use of a specific gold catalyst system, JohnPhosAuCl/NaBARF, has been shown to afford functionalized spirocyclic products with good diastereoselectivities, ranging from 6.7:1 to greater than 20:1 dr. researchgate.net
These examples underscore the importance of catalyst selection and reaction design in achieving high stereoselectivity in the synthesis of azaspiro[4.5]decane systems. The principles derived from these studies on oxa- and aza-analogues are instrumental in developing synthetic routes to enantiomerically pure or diastereomerically enriched 2-thia-7-azaspiro[4.5]decane derivatives.
The table below details the diastereomeric ratios achieved in the stereoselective synthesis of relevant azaspiro[4.5]decane analogues.
| Synthetic Method | Analogue System | Diastereomeric Ratio (dr) | Reference |
| Au/Pd Relay Catalysis | 2-Oxa-7-azaspiro[4.5]decanes | 6:1 to >20:1 | researchgate.net |
| Au(I)-Catalyzed Cyclization | 7-Azaspiro[4.5]decanes | 6.7:1 to >20:1 | researchgate.net |
| NaH-Promoted Domino Reaction | Spiro[4.5]decanes | High | researchgate.net |
Spectroscopic and Structural Characterization of 2 Thia 7 Azaspiro 4.5 Decane Hydrochloride and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure determination, offering non-destructive ways to probe the chemical environment of atoms and bonds within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of spirocyclic compounds. By analyzing the chemical shifts (δ), coupling constants (J), and through-space interactions (via NOESY), the precise connectivity and conformational preferences of the molecule can be determined. mdpi.com
For a molecule like 2-Thia-7-azaspiro[4.5]decane hydrochloride, the piperidine (B6355638) and tetrahydrothiophene (B86538) rings can adopt various conformations, such as chair, boat, or twist-boat forms. mdpi.com The relative orientation of these rings and the axial or equatorial positions of substituents are dictated by steric and electronic factors. 1H NMR can reveal the number of unique protons and their neighboring environments, while 13C NMR provides information on the carbon skeleton. nih.govopenstax.org In conformationally mobile systems, NMR can even quantify the populations of different conformers present at equilibrium. mdpi.com
Table 1: Representative 1H and 13C NMR Chemical Shifts for a 2-Thia-7-azaspiro[4.5]decane Skeleton
| Position | Representative 1H Chemical Shift (ppm) | Representative 13C Chemical Shift (ppm) |
|---|---|---|
| C1, C3 (CH2-S) | ~2.8 - 3.2 | ~35 - 45 |
| C4 (CH2) | ~1.9 - 2.2 | ~30 - 40 |
| C5 (Spiro C) | - | ~55 - 65 |
| C6, C10 (CH2-N) | ~3.0 - 3.5 | ~45 - 55 |
| C8, C9 (CH2) | ~1.6 - 1.9 | ~25 - 35 |
| N-H | Broad, variable | - |
Note: Chemical shifts are highly dependent on the solvent and specific substitution patterns.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high precision, which enables the calculation of the exact molecular formula. nih.gov
The free base of 2-Thia-7-azaspiro[4.5]decane has a molecular formula of C₈H₁₅NS and a monoisotopic mass of approximately 157.098 Da. In MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 158.105. HRMS would confirm this exact mass, distinguishing it from other ions with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides structural clues. For spirocyclic amines, a common fragmentation pathway is the α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a stable, resonance-stabilized cation. openstax.orgmiamioh.edu The fragmentation of the tetrahydrothiophene ring can also occur, potentially involving the loss of sulfur-containing fragments. arkat-usa.org
Table 2: Representative HRMS and Fragmentation Data
| Ion/Fragment | Calculated Exact Mass (m/z) | Possible Origin |
|---|---|---|
| [M+H]+ (Parent Ion) | 158.1052 | Protonated molecule (C₈H₁₆NS+) |
| Fragment A | Variable | α-cleavage at the piperidine ring |
| Fragment B | Variable | Loss of C₂H₄S from the thiophane ring |
| Fragment C | Variable | Retro-Diels-Alder reaction (if applicable) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum would be characterized by several key absorptions. The C-H stretching vibrations of the alkane backbone (the spirocyclic rings) typically appear in the 2850-3000 cm⁻¹ region. rockymountainlabs.com As a secondary amine salt, a prominent feature is the broad absorption band for the N-H⁺ stretching of the ammonium (B1175870) group, which is often observed between 2700 and 3000 cm⁻¹. spectroscopyonline.comresearchgate.net An N-H⁺ bending vibration is also characteristic of secondary amine salts and typically appears in the 1560-1620 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-S bond stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.
Table 3: Key Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |
|---|---|---|
| C-H (alkane) | Stretching | 2850 - 2960 |
| N-H+ (ammonium) | Stretching | 2700 - 3000 (broad) |
| N-H+ (ammonium) | Bending | 1560 - 1620 |
| C-N | Stretching | 1020 - 1250 |
| C-S | Stretching | 600 - 800 (weak) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and torsional angles. mdpi.com
For a chiral molecule like a derivative of 2-Thia-7-azaspiro[4.5]decane, X-ray crystallography can determine the absolute configuration (the R/S designation at stereocenters). nih.gov The analysis also reveals the conformation of the molecule in the crystal lattice and how individual molecules pack together, including details of intermolecular interactions like hydrogen bonding involving the ammonium group and the chloride counter-ion. researchgate.net
Table 4: Representative Crystallographic Data for a Spiro[4.5]decane System
| Parameter | Representative Value/Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Length (C-S) | ~1.80 - 1.85 Å |
| Key Bond Length (C-N) | ~1.47 - 1.52 Å |
| Key Bond Angle (C-S-C) | ~90 - 95° |
| Key Torsional Angle | Defines ring conformation (e.g., chair) |
Computational and Theoretical Investigations of 2 Thia 7 Azaspiro 4.5 Decane Hydrochloride Systems
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule within the active site of a biological target, such as a protein or enzyme. For a novel scaffold like 2-Thia-7-azaspiro[4.5]decane hydrochloride, these studies are crucial in identifying potential biological targets and guiding the design of more potent and selective derivatives.
Docking studies on structurally related spirocyclic systems have demonstrated their potential to interact with a wide range of biological targets. For instance, spirooxindole derivatives have been investigated as inhibitors of various enzymes, showcasing the versatility of the spirocyclic core in orienting substituents to form key interactions like hydrogen bonds and hydrophobic contacts. Similarly, docking studies on spiro-piperidine derivatives have revealed their potential as antileishmanial agents by targeting enzymes like pteridine (B1203161) reductase 1 (PTR1). These studies often reveal that the rigid spirocyclic core effectively positions aromatic and functional groups into the binding pockets of target proteins.
In the context of this compound, the thiazolidine (B150603) ring offers a sulfur atom that can participate in various non-covalent interactions, while the piperidine (B6355638) nitrogen, in its protonated hydrochloride form, can act as a hydrogen bond donor. Docking simulations would be instrumental in exploring how these features can be exploited for binding to specific targets. For example, the spiro scaffold could be decorated with various substituents to probe the binding pockets of enzymes such as kinases, proteases, or G-protein coupled receptors.
A representative molecular docking study on a hypothetical target could involve preparing the 3D structure of this compound, assigning appropriate charges, and then docking it into the active site of a selected protein. The results would be analyzed based on the predicted binding energy and the specific interactions formed.
Table 1: Representative Ligand-Target Interactions from Docking Studies of Analogous Spirocyclic Compounds
| Spirocyclic Scaffold | Target Protein | Key Interactions Observed | Predicted Binding Affinity (Example) |
| Spirooxindole-pyrrolidine | Glucosamine 6-phosphate synthase | Hydrogen bonds, hydrophobic interactions | -8.5 kcal/mol |
| Spiro[indoline-triazolidine] | Bacterial DNA gyrase | Hydrogen bonds, π-π stacking | -7.9 kcal/mol |
| Spiro-piperidine | Leishmanial PTR1 | Hydrogen bonds, hydrophobic interactions | -9.2 kcal/mol |
Note: The data in this table is illustrative and compiled from studies on analogous spirocyclic systems to represent the types of interactions and binding affinities that could be investigated for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can elucidate properties such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are fundamental to understanding its chemical behavior.
Studies on related thiazolidine derivatives have employed DFT to analyze their electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. The distribution of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attack, respectively. For instance, in many thiazolidine-containing compounds, the HOMO is often localized on the sulfur and nitrogen atoms, suggesting their role as electron-donating centers.
The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the hydrochloride salt of 2-Thia-7-azaspiro[4.5]decane, the protonated piperidine nitrogen would be expected to be a region of high positive potential, making it a key site for interaction with negatively charged residues in a biological target.
Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Calculated Electronic Properties of Analogous Thiazolidine Derivatives using DFT
| Thiazolidine Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) |
| 2-imino-thiazolidin-4-one | -6.8 | -1.5 | 5.3 | 2.65 | 0.38 |
| 5-benzylidene-thiazolidine-2,4-dione | -7.2 | -2.1 | 5.1 | 2.55 | 0.39 |
| N-phenyl-thiazolidin-4-one | -6.5 | -1.2 | 5.3 | 2.65 | 0.38 |
Note: This table presents example data from DFT calculations on structurally related thiazolidine compounds to illustrate the types of electronic properties that would be relevant for this compound.
Conformational Analysis and Energy Landscapes of Spirocyclic Systems
The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a spirocyclic system like 2-Thia-7-azaspiro[4.5]decane, which contains two fused rings, the conformational landscape can be complex.
The piperidine ring in 2-Thia-7-azaspiro[4.5]decane can adopt several conformations, with the chair form being generally the most stable. However, boat and twist-boat conformations are also possible and may be relevant in certain environments, such as a protein binding pocket. The substituents on the piperidine ring and the nature of the spiro fusion can significantly influence the conformational preferences. Computational studies on substituted piperidines have shown that the interplay of steric and stereoelectronic effects dictates the axial versus equatorial preference of substituents.
The thiazolidine ring is not planar and can exist in various puckered conformations, often described as envelope or twist forms. The puckering of the thiazolidine ring will be coupled with the conformation of the piperidine ring through the spiro center. A comprehensive conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all low-energy conformers. This can be achieved using methods like molecular mechanics or DFT calculations.
Recent computational studies on aza-spiro ring formations have utilized Cremer–Pople puckering parameters to comprehensively analyze the conformations of transition states, revealing distinct puckering preferences based on the reactant's geometry and the product's stereochemistry. acs.org Such detailed analyses are crucial for understanding the stereoselectivity of reactions involving these scaffolds. Furthermore, DFT studies on spirocyclic 2-arylpiperidines have shown that in some cases, a boat conformation of the piperidine ring can be preferred over the typically more stable chair conformation to minimize unfavorable interactions. rsc.org
The energy landscape, which maps the potential energy as a function of conformational coordinates, can reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion. This information is vital for understanding the dynamic behavior of the molecule and how it might adapt its shape upon binding to a target.
Table 3: Theoretical Conformational Preferences of Related Spirocyclic Piperidine Systems
| Spirocyclic System | Computational Method | Predicted Low-Energy Conformation | Key Findings |
| N-acyl-2-methylpiperidines | M06-2X | Axial 2-substituent favored | Pseudoallylic strain dictates the axial orientation. nih.gov |
| Spirocyclic 2-arylpiperidines | DFT | Boat conformation | Minimizes unfavorable interactions between the spiro ring and substituents. rsc.org |
| Aza-spiro ring systems | DFT | Varies with stereochemistry | Puckering preferences depend on the reactant geometry and product configuration. acs.orgnih.gov |
Note: The findings in this table are from computational studies on analogous systems and highlight the types of conformational features and energetic considerations relevant to the study of this compound.
Structure Activity Relationship Sar Studies of 2 Thia 7 Azaspiro 4.5 Decane Hydrochloride Derivatives
Impact of Spirocyclic Scaffold Modifications on Biological Activity
The biological profile of 2-Thia-7-azaspiro[4.5]decane derivatives is significantly influenced by alterations to the core spirocyclic structure. These modifications include the substitution of heteroatoms, the introduction of various substituent groups, and the imposition of conformational constraints.
Heteroatom Substitution Effects (Thia vs. Oxa vs. Aza)
The nature of the heteroatoms within the spiro[4.5]decane framework plays a pivotal role in modulating the biological activity of these compounds. The substitution of the sulfur atom (thia) with an oxygen (oxa) or a nitrogen (aza) atom can lead to profound changes in potency and selectivity for specific biological targets.
For instance, in a series of spiro[4.5]decane derivatives designed as 5-HT1A receptor agonists, the replacement of a 1,4-dioxa spirocycle with 1-oxa-4-thiaspiro and 1,4-dithiaspiro systems resulted in compounds with high affinity and selectivity. This suggests that the presence and nature of the heteroatoms are key determinants of interaction with the receptor. nih.gov Studies on spiro-bifluorene hole transport materials have also demonstrated that heteroatom substitution (e.g., sulfur vs. nitrogen) can significantly tune the frontier orbital energy levels, which in a pharmacological context, can influence receptor binding and other biological interactions. rsc.orgscispace.comnih.gov
Influence of Substituent Groups and Positions
The introduction of substituent groups at various positions on the 2-Thia-7-azaspiro[4.5]decane scaffold provides a powerful means to fine-tune the biological activity. The nature, size, and electronic properties of these substituents, as well as their point of attachment, are critical factors.
In a study of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with anti-coronavirus activity, substitutions at the C-2 and C-8 positions of the spirocyclic core were explored. The results indicated that the presence of specific substituents at these positions was crucial for antiviral potency. For example, the compound N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide was identified as the most active in the series, highlighting the importance of the methyl and tert-butyl groups at C-2 and C-8, respectively. nih.govresearchgate.net
Similarly, in a series of 1-thia-4-azaspiro[4.5]decane derivatives evaluated for anticancer activity, various substitutions on the azaspiro ring system led to compounds with moderate to high inhibitory effects against several cancer cell lines. nih.govresearchgate.net The following table summarizes the anticancer activity of selected 1-thia-4-azaspiro[4.5]decane derivatives.
| Compound | Substituent at C4 | Target Cell Line | Activity (IC50 in µM) |
| 1 | 4-Fluorophenyl | HepG-2 | >100 |
| 2 | 4-Fluorophenyl | PC-3 | >100 |
| 3 | 4-Fluorophenyl | HCT116 | >100 |
| 4 | 4-Bromophenyl | HepG-2 | 25.5 |
| 5 | 4-Bromophenyl | PC-3 | 35.2 |
| 6 | 4-Bromophenyl | HCT116 | 45.8 |
These findings underscore the significant impact of substituent groups on the biological activity of thia-azaspiro[4.5]decane derivatives.
Conformational Restriction and Rigidity in SAR
The rigid nature of the spirocyclic scaffold in 2-Thia-7-azaspiro[4.5]decane derivatives plays a crucial role in their structure-activity relationship. By locking the molecule in a specific three-dimensional orientation, the spiro center reduces the number of accessible conformations, which can lead to a more favorable interaction with a biological target by minimizing the entropic penalty of binding.
The rigidity of the spirocyclic system is a key feature in many biologically active compounds, as it can enhance the pharmacokinetic profile and improve the efficacy of interaction with enzymes or receptors. figshare.com While specific studies on the conformational restriction of 2-Thia-7-azaspiro[4.5]decane hydrochloride are limited, the general principles of medicinal chemistry suggest that its inherent rigidity is a significant contributor to its biological activity.
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.com This technique is instrumental in the design of new derivatives with improved potency and selectivity.
A pharmacophore model for 2-Thia-7-azaspiro[4.5]decane derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. The precise arrangement of these features would be derived from the structures of known active compounds and their interactions with their biological target.
Comparative Analysis with Structurally Related Spirocycles
A comparative analysis of 2-Thia-7-azaspiro[4.5]decane with other structurally related spirocycles, such as oxa-azaspiro[4.5]decanes and dioxa-azaspiro[4.5]decanes, provides valuable context for understanding its SAR.
For instance, studies on 1-oxa-8-azaspiro[4.5]decane derivatives have identified potent ligands for sigma-1 receptors. researchgate.net Similarly, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been evaluated as radioligands for the σ1 receptor, demonstrating the versatility of the azaspiro[4.5]decane scaffold in targeting central nervous system receptors. figshare.comnih.gov
Advanced Applications and Future Research Directions
2-Thia-7-azaspiro[4.5]decane Hydrochloride as a Building Block in Complex Molecular Synthesis
The inherent structural rigidity and three-dimensionality of this compound make it an attractive building block for the synthesis of complex molecules with potential biological activity. tandfonline.com Spirocyclic scaffolds, in general, offer the ability to project functional groups in distinct vectors in three-dimensional space, which can facilitate more specific interactions with biological targets compared to planar aromatic systems. tandfonline.com
Research on analogous spirocyclic systems, such as 1-thia-4-azaspiro[4.5]decane derivatives, has demonstrated their utility in constructing novel compounds with significant bioactivity. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and subsequently modified to create a range of molecules, including dual EGFR/BRAFV600E inhibitors with promising antiproliferative and apoptotic activity against cancer cell lines. nih.gov This highlights the potential of the thia-azaspiro[4.5]decane core in medicinal chemistry.
The synthesis of these more complex molecules often involves multi-component reactions, showcasing the versatility of the spirocyclic core. The this compound structure, with its reactive amine and thioether functionalities, provides multiple points for chemical modification, allowing for the construction of diverse molecular libraries.
| Scaffold/Derivative | Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | Anticancer (EGFR/BRAFV600E inhibitors) | Demonstrated potent antiproliferative and apoptotic activity in cancer cell lines. | nih.gov |
| 1,4-Dithia-7-azaspiro[4.5]decane derivatives | Antimicrobial, Anticancer, Neuroprotective | In vitro studies showed inhibition of cancer cell proliferation and induction of apoptosis. |
Potential as Chemical Probes for Biological Systems
While direct research on this compound as a chemical probe is not yet prevalent, its structural characteristics suggest a strong potential for such applications. Chemical probes are essential tools for studying biological processes, and the development of novel scaffolds is a key area of research.
The spirocyclic framework can serve as a rigid scaffold for the precise spatial arrangement of pharmacophoric features and reporter groups (e.g., fluorophores, biotin (B1667282) tags). The nitrogen and sulfur atoms within the 2-Thia-7-azaspiro[4.5]decane structure offer sites for functionalization, allowing for the attachment of these reporter moieties without significantly altering the core's interaction with a biological target.
Furthermore, pharmacophore modeling, a computational approach used in drug design, can be employed to identify the essential structural features of a molecule required for its biological activity. nih.gov By understanding the pharmacophore of a target, derivatives of this compound could be rationally designed to act as selective probes to investigate the function and localization of specific proteins or enzymes within a cell.
Emerging Research Areas for Spirocyclic Heterocycles
The field of spirocyclic heterocycles is continually evolving, with several emerging research areas that are likely to influence the future applications of compounds like this compound.
One significant trend is the development of novel synthetic methodologies that provide access to a wider variety of functionalized spirocycles. researchgate.net Advances in areas such as C-H activation, photoredox chemistry, and asymmetric catalysis are enabling the synthesis of complex spirocyclic structures with high levels of stereocontrol. These methods are crucial for exploring the structure-activity relationships of spirocyclic drug candidates.
Another burgeoning area is the use of spirocyclic scaffolds to modulate the physicochemical properties of drug molecules. The introduction of a spirocyclic moiety can improve properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of effective therapeutics. tandfonline.com The sp3-rich nature of spirocycles is often associated with improved water solubility compared to their aromatic counterparts. tandfonline.com
Challenges and Opportunities in the Field
Despite the significant potential of spirocyclic heterocycles, their broader application faces certain challenges. The synthesis of these complex, three-dimensional structures can be more challenging than that of traditional, planar molecules. tandfonline.comnih.gov Achieving high yields and controlling stereochemistry at the quaternary spiro-carbon are often significant synthetic hurdles. tandfonline.com
However, these challenges also present opportunities for innovation in synthetic chemistry. The development of more efficient and stereoselective methods for the construction of spirocyclic systems is an active area of research that promises to unlock the full potential of this class of compounds. tandfonline.com High-throughput synthesis and computational techniques are also accelerating the optimization of spirocyclic drug candidates. tandfonline.comnih.gov
The opportunity lies in the vast and relatively underexplored chemical space that spirocycles occupy. tandfonline.com By providing access to novel molecular geometries, compounds like this compound offer the potential to discover new biological activities and develop drugs for challenging targets that have been difficult to address with traditional small molecules. tandfonline.com As synthetic methods become more streamlined, the popularity and application of spirocyclic compounds in drug discovery are expected to continue to grow. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
